5-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
Description
Properties
IUPAC Name |
5-methoxy-1-(oxan-2-yl)pyrazolo[3,4-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-16-11-6-9-7-14-15(10(9)8-13-11)12-4-2-3-5-17-12/h6-8,12H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMBOFVINSNSCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C(=C1)C=NN2C3CCCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101162220 | |
| Record name | 1H-Pyrazolo[3,4-c]pyridine, 5-methoxy-1-(tetrahydro-2H-pyran-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101162220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1416713-02-4 | |
| Record name | 1H-Pyrazolo[3,4-c]pyridine, 5-methoxy-1-(tetrahydro-2H-pyran-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1416713-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazolo[3,4-c]pyridine, 5-methoxy-1-(tetrahydro-2H-pyran-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101162220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine typically involves the construction of the pyrazolo[3,4-c]pyridine core followed by the introduction of the methoxy and tetrahydro-2H-pyran-2-yl groups. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For example, the oxa-6π-electrocyclization of dienones can be employed to form the tetrahydro-2H-pyran ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow chemistry could be employed to enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyrazolo[3,4-c]pyridine core can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxy-substituted aldehydes or acids, while reduction of the pyrazolo[3,4-c]pyridine core can produce dihydro derivatives.
Scientific Research Applications
5-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 5-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine involves its interaction with molecular targets such as enzymes or receptors. The methoxy and tetrahydro-2H-pyran-2-yl groups can influence the compound’s binding affinity and specificity. The pyrazolo[3,4-c]pyridine core can interact with active sites of enzymes, potentially inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Substituent Variations at the 5-Position
The 5-position of the pyrazolo[3,4-c]pyridine core is a critical site for functionalization. Below is a comparative analysis of analogs with different substituents:
Key Observations:
- Electron Effects : The methoxy group (OMe) is electron-donating, activating the ring for electrophilic substitution, whereas bromine (Br) and iodine (I) are electron-withdrawing, directing reactivity toward nucleophilic or cross-coupling pathways .
- Biological Implications : Methoxy and methyl groups may improve pharmacokinetic properties (e.g., solubility, half-life) compared to halogens, which are often used as intermediates for further synthesis .
- Synthetic Utility : Bromo and iodo substituents enable Suzuki-Miyaura or Buchwald-Hartwig couplings, whereas methoxy and methyl groups are typically terminal modifications .
Impact of the THP Protecting Group
The THP group at the 1-position is a common protective strategy in pyrazolo[3,4-c]pyridine chemistry:
- Role : Prevents undesired reactivity at the 1-position during synthesis, as seen in intermediates like 5-chloro-1-(THP)-pyrazolo[3,4-c]pyridine () and 5-bromo analogs ().
- Removal : Acidic or hydrolytic conditions typically cleave the THP group, regenerating the NH group for subsequent functionalization .
Physicochemical and Pharmacokinetic Profiles
- Lipophilicity : Methyl-substituted analogs exhibit higher logP values compared to methoxy or halogenated derivatives, influencing membrane permeability .
- Stability : THP-protected methoxy derivatives demonstrate improved stability under basic conditions compared to unprotected NH-pyrazolo[3,4-c]pyridines .
Biological Activity
5-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₂H₁₅N₃O₂
- Molecular Weight : 233.27 g/mol
- CAS Number : 1416713-04-6
The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes and receptors. The presence of the methoxy and tetrahydro-2H-pyran-2-yl groups may enhance its binding affinity and selectivity. The pyrazolo core facilitates crucial interactions like hydrogen bonding and π-π stacking, which are vital for its pharmacological effects .
Anticancer Activity
Research has indicated that derivatives of pyrazolo compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit various cancer cell lines, suggesting a potential for this compound in cancer therapy. The compound's structure allows it to interact with key proteins involved in cancer cell proliferation and survival pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar pyrazole derivatives have demonstrated activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species. The minimum inhibitory concentration (MIC) values for these compounds ranged from 4–8 μg/mL, indicating moderate antimicrobial effectiveness .
Case Studies and Research Findings
Q & A
Q. What are the established synthetic routes for 5-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine, and how do reaction conditions influence regioselectivity?
The synthesis of pyrazolo[3,4-c]pyridine derivatives typically involves cyclization strategies using pyrazole-carbaldehyde precursors. For example, treatment of azido-pyrazole-carbaldehydes with hydrazine hydrate under acidic reflux conditions (ethanol/acetic acid) yields fused pyrazolo-pyrazole systems . Regioselectivity is influenced by temperature and catalysts: room-temperature reactions with iodine favor amine-substituted products, while reflux promotes dihydropyrazole formation . For the target compound, tetrahydropyran (THP) protection of the pyrazole nitrogen is critical to avoid side reactions during cyclization. Post-synthetic modifications, such as methoxy group introduction, may require orthogonal protecting groups or late-stage functionalization .
Q. What safety protocols are essential when handling this compound, given its structural analogs' hazards?
Structural analogs of pyrazolo[3,4-c]pyridines exhibit significant hazards, including acute toxicity (H300-H312), carcinogenicity (H350), and environmental risks (H400). Key precautions include:
- Use of PPE: Nitrile gloves, lab coats, and safety goggles (P280) .
- Ventilation: Conduct reactions in fume hoods (P271) to avoid inhalation of dust/aerosols (P260) .
- Waste disposal: Avoid environmental release (P273); consult institutional guidelines for halogenated waste .
- Emergency response: For skin contact, rinse immediately with water (P305+P351+P338); for ingestion, seek medical attention (P301+P310) .
Q. How is the purity and structural integrity of this compound validated in academic research?
Standard analytical workflows include:
- HPLC : Purity assessment using reverse-phase columns (e.g., C18) with UV detection at 254 nm. Impurities from incomplete THP deprotection or oxidation byproducts are monitored .
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm regiochemistry (e.g., pyran ring integration at δ 3.5–4.5 ppm) and methoxy group placement (singlet at δ ~3.8 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]<sup>+</sup> for C12H15N3O2 at m/z 233.1134) .
Advanced Research Questions
Q. What strategies enable selective functionalization at the C-3 and C-7 positions of the pyrazolo[3,4-c]pyridine core?
Multi-step functionalization leverages directed metalation and cross-coupling:
- C-3 borylation : Use Ir-catalyzed C–H activation with B2pin2 to install boronate esters, enabling Suzuki–Miyaura couplings with aryl halides .
- C-7 lithiation : Treat with TMPMgCl·LiCl at low temperatures (–78°C), followed by electrophilic quenching (e.g., iodine for C–I bond formation) .
- Orthogonal protection : THP groups stabilize the core during sequential reactions, while SEM (trimethylsilylethoxymethyl) protection allows selective N-methylation post-deprotection .
Q. How do structural modifications impact biological activity, and what computational tools predict binding affinity?
Pyrazolo[3,4-c]pyridines exhibit diverse pharmacological profiles. For instance:
- Anticancer activity : 5-Arylcarboximidamido derivatives show IC50 values <1 μM against breast cancer cells (MCF-7) via kinase inhibition. Molecular docking (AutoDock Vina) identifies H-bond interactions with ATP-binding pockets .
- GPR119 agonism : Substituents at C-3 (e.g., trifluoromethyl) enhance metabolic stability and receptor binding (ΔG = –9.2 kcal/mol in MD simulations) .
- ADMET prediction : SwissADME assesses logP (<3) and CNS permeability, while ProTox-II flags hepatotoxicity risks for halogenated analogs .
Q. What analytical challenges arise in characterizing reaction intermediates, and how are they resolved?
Common challenges include:
- Regioisomeric ambiguity : Differentiate C-3 vs. C-5 substitution using NOESY NMR (e.g., spatial proximity of THP protons to pyridine H-6) .
- Byproduct identification : LC-MS/MS detects dimerization products (e.g., [2M–H]<sup>–</sup> ions) from radical coupling during metalation .
- Crystallography : Single-crystal X-ray diffraction (e.g., monoclinic P21/c space group) resolves stereochemistry in tetrahydropyrano-fused derivatives .
Q. How do solvent and catalyst choices affect scalability in multi-gram syntheses?
- Solvent optimization : Ethanol/water mixtures improve yield in cyclization steps (85% vs. 65% in pure ethanol) by reducing viscosity and enhancing intermediate solubility .
- Catalyst recycling : Pd/C (10 wt%) enables Suzuki couplings with ≤5% Pd leaching, confirmed by ICP-MS .
- Green chemistry : Switch from THF to cyclopentyl methyl ether (CPME) reduces environmental impact (E-factor <15) while maintaining reaction efficiency .
Data Contradictions and Resolution
Q. Discrepancies in reported yields for pyrazolo[3,4-c]pyridine syntheses: How to troubleshoot?
Divergent yields (e.g., 40–90%) often stem from:
- Oxygen sensitivity : Azide intermediates decompose under aerobic conditions; use Schlenk lines or N2 purging .
- Acid concentration : Excess acetic acid (>2 equiv.) promotes protonation of hydrazine, slowing cyclization. Titrate to pH 4–5 for optimal kinetics .
- Scale-dependent effects : Microwave-assisted synthesis (100 W, 120°C) improves reproducibility at small scales (<1 g) vs. conventional reflux .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
